molecular formula C34H29N3 B12576606 9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine CAS No. 188904-90-7

9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine

Cat. No.: B12576606
CAS No.: 188904-90-7
M. Wt: 479.6 g/mol
InChI Key: IWTLUMDBUPLDFD-UHFFFAOYSA-N
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Description

9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine is a complex organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine typically involves multi-step organic reactions. The initial step often includes the alkylation of carbazole to introduce the ethyl groups. This is followed by a series of coupling reactions to attach the phenyl and additional carbazole moieties. Common reagents used in these reactions include alkyl halides, palladium catalysts, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: A simpler analog with similar structural features but lacking the additional phenyl and carbazole moieties.

    9-Ethyl-N-(9-ethyl-9H-carbazol-3-yl)-N-m-tolyl-9H-carbazol-3-amine: Another complex carbazole derivative with a different substitution pattern.

Uniqueness

9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

188904-90-7

Molecular Formula

C34H29N3

Molecular Weight

479.6 g/mol

IUPAC Name

9-ethyl-N-(9-ethylcarbazol-3-yl)-N-phenylcarbazol-3-amine

InChI

InChI=1S/C34H29N3/c1-3-35-31-16-10-8-14-27(31)29-22-25(18-20-33(29)35)37(24-12-6-5-7-13-24)26-19-21-34-30(23-26)28-15-9-11-17-32(28)36(34)4-2/h5-23H,3-4H2,1-2H3

InChI Key

IWTLUMDBUPLDFD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71

Origin of Product

United States

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